
N'-(4-Bromobenzylidene)-4-bromobenzhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide is a hydrazone derivative containing bromine atoms Hydrazones are a class of organic compounds characterized by the structure R1R2C=N-NR3R4, synthesized from ketones and aldehydes by replacing the oxygen with a substituted hydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide can be synthesized through a condensation reaction between 4-bromobenzaldehyde and 4-bromobenzhydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The process involves mixing equimolar amounts of the reactants in ethanol and heating the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure N’-(4-Bromobenzylidene)-4-bromobenzhydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(4-Bromobenzylidene)-4-bromobenzhydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazones with different functional groups.
Applications De Recherche Scientifique
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other hydrazone derivatives.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral activities due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of N’-(4-Bromobenzylidene)-4-bromobenzhydrazide involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound binds to specific sites on proteins, such as human serum albumin, forming stable complexes. This binding process is primarily enthalpy-driven and occurs at specific binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-Bromobenzylidene)-2-hydroxybenzohydrazide: A hydrazone derivative with similar structural properties but different functional groups.
N’-(4-Bromobenzylidene)-4-fluoroaniline: Another hydrazone derivative with a fluorine atom instead of a bromine atom.
N’-(4-Bromobenzylidene)-4-methoxyaniline: A hydrazone derivative with a methoxy group instead of a bromine atom.
Uniqueness
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for various chemical transformations. The bromine atoms also contribute to its biological activity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C14H10Br2N2O |
|---|---|
Poids moléculaire |
382.05 g/mol |
Nom IUPAC |
4-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Br2N2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9- |
Clé InChI |
ZIQLTMYBZYBOSC-MFOYZWKCSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC=C(C=C2)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
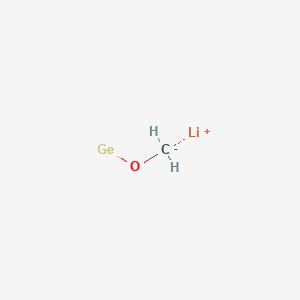
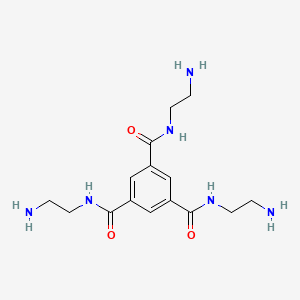
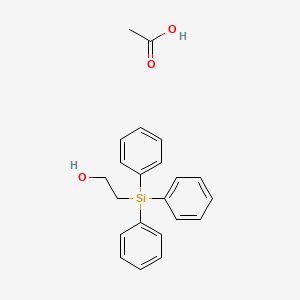
![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
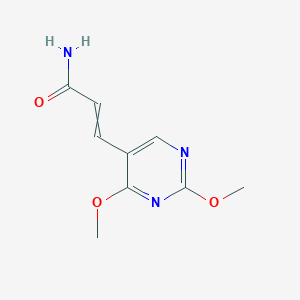
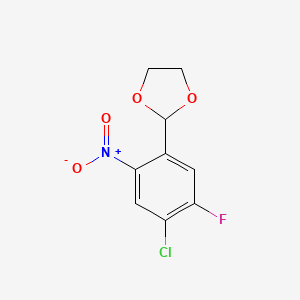

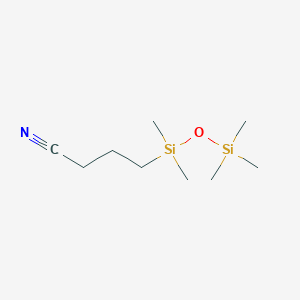
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)

![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)
